N-Phenyl-N-(phenylsulfonyl)alanine
Overview
Description
Preparation Methods
The synthesis of N-Phenyl-N-(phenylsulfonyl)alanine involves several steps. One common synthetic route includes the reaction of alanine with phenylsulfonyl chloride in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .
Chemical Reactions Analysis
N-Phenyl-N-(phenylsulfonyl)alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where the phenyl or sulfonyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
N-Phenyl-N-(phenylsulfonyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: This compound is used in the production of various biochemical products and materials.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
N-Phenyl-N-(phenylsulfonyl)alanine can be compared with other similar compounds such as:
N-Phenylalanine: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
N-(Phenylsulfonyl)glycine: This compound has a glycine backbone instead of alanine, which affects its chemical properties and reactivity.
N-Phenyl-N-(phenylsulfonyl)glycine: Similar to this compound but with a glycine backbone, leading to different applications and reactivity.
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .
Properties
IUPAC Name |
(2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJOYMQPVKAGW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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